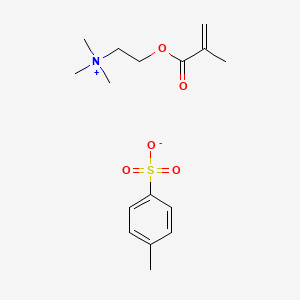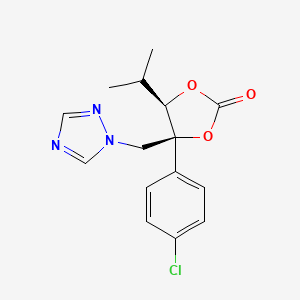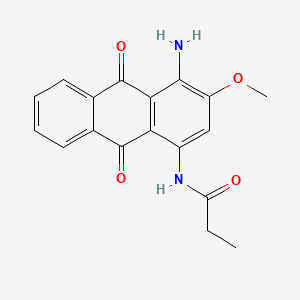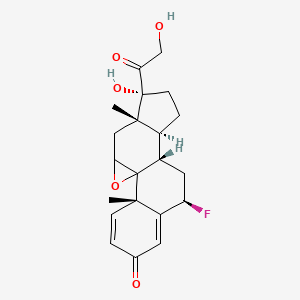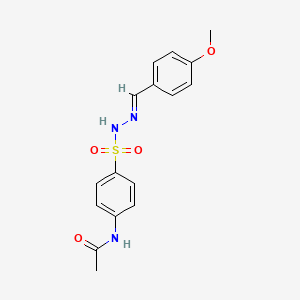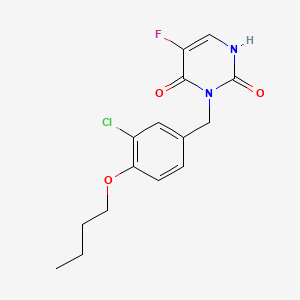
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- is a synthetic compound with the molecular formula C15H16ClFN2O3 and a molecular weight of 326.75 g/mol This compound is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with uracil and 4-butoxy-3-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and RNA.
Medicine: Explored for its potential as an anticancer agent due to its structural similarity to other fluorinated uracil derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom enhances its ability to inhibit enzymes involved in nucleotide synthesis, thereby affecting cellular processes. The compound’s structure allows it to mimic natural nucleobases, leading to its incorporation into nucleic acids and subsequent disruption of normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated uracil structure.
3-(4-Butoxy-3-chlorobenzyl)uracil: Lacks the fluorine atom but shares the butoxy and chlorobenzyl groups.
4-Butoxy-3-chlorobenzyl carbamimidothioate: Contains the butoxy and chlorobenzyl groups but differs in its core structure.
Uniqueness
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro- stands out due to the combination of the 4-butoxy-3-chlorobenzyl and 5-fluoro groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
102613-18-3 |
|---|---|
Molekularformel |
C15H16ClFN2O3 |
Molekulargewicht |
326.75 g/mol |
IUPAC-Name |
3-[(4-butoxy-3-chlorophenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16ClFN2O3/c1-2-3-6-22-13-5-4-10(7-11(13)16)9-19-14(20)12(17)8-18-15(19)21/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,21) |
InChI-Schlüssel |
GJGKTZHGBJGHBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


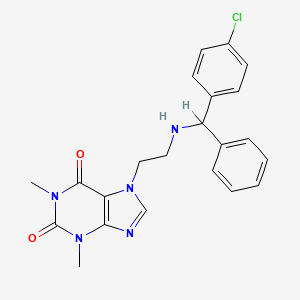
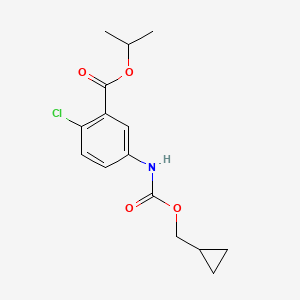

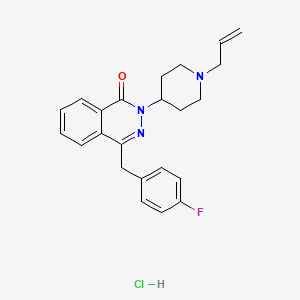
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

